Ethyl 1-cyanopyrrolidine-2-carboxylate chemical properties
Ethyl 1-cyanopyrrolidine-2-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 1-Cyanopyrrolidine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-cyanopyrrolidine-2-carboxylate, a versatile heterocyclic compound of significant interest to the chemical and pharmaceutical industries. The document delineates its molecular structure, physicochemical properties, and key synthetic methodologies. A core focus is placed on its chemical reactivity, exploring the transformations of its principal functional groups—the N-cyano moiety and the ethyl ester. Furthermore, this guide details standard and advanced analytical techniques for its characterization and outlines its critical applications as a synthetic intermediate, particularly in the development of enzyme inhibitors. Safety protocols and handling procedures are also summarized to ensure its effective and safe utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
Ethyl 1-cyanopyrrolidine-2-carboxylate is a derivative of the amino acid proline, featuring a five-membered pyrrolidine ring.[1] The defining characteristics of its structure are an ethyl ester group at the 2-position and a cyano group attached to the ring's nitrogen atom at the 1-position.[1] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.
The N-cyano group, often referred to as a cyanamide, is a critical feature. In medicinal chemistry, this "warhead" can act as a covalent modifier of enzyme active sites, a property that has been exploited in the design of targeted inhibitors.[2] The ethyl ester provides a handle for further modification or can be hydrolyzed to the corresponding carboxylic acid, offering another route for diversification.[1]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 168.19 g/mol | [1] |
| Monoisotopic Mass | 168.08987 Da | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | [1] |
| SMILES | CCOC(=O)C1CCCN1C#N | [3] |
| InChIKey | BVHFLNCWVOGCNV-UHFFFAOYSA-N | [3] |
| CAS Number | Not explicitly available in search results. Researchers should consult supplier databases for specific isomers. |
Synthesis and Mechanistic Rationale
The synthesis of Ethyl 1-cyanopyrrolidine-2-carboxylate typically starts from a readily available proline derivative, such as ethyl pyrrolidine-2-carboxylate (ethyl prolinate). The key transformation is the introduction of the cyano group onto the secondary amine of the pyrrolidine ring.
A common and effective method for this N-cyanation is the reaction of the starting amine with an electrophilic cyanating agent like cyanogen bromide (BrCN) in the presence of a non-nucleophilic base.
Causality in Synthetic Protocol Design
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Choice of Starting Material: Ethyl prolinate is selected for its commercial availability and because the ethyl ester is a relatively stable protecting group for the carboxylic acid functionality under the conditions required for N-cyanation.
-
Cyanating Agent: Cyanogen bromide is a classic and reliable reagent for this transformation. It provides an electrophilic source of the "CN" group.
-
Base: A base such as potassium carbonate or triethylamine is crucial. Its role is to deprotonate the secondary amine of the ethyl prolinate, forming a more nucleophilic anion that readily attacks the electrophilic cyanogen bromide. A non-nucleophilic base is chosen to avoid competing reactions with the cyanating agent.
-
Solvent and Temperature: An aprotic solvent like dichloromethane (DCM) or acetonitrile is used to prevent side reactions with the highly reactive cyanogen bromide. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermicity and minimize the formation of byproducts.
Caption: General synthesis workflow for Ethyl 1-cyanopyrrolidine-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 1-Cyanopyrrolidine-2-carboxylate
This protocol is a representative method based on established chemical principles for N-cyanation.
-
Reaction Setup: To a solution of ethyl pyrrolidine-2-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Argon), add finely ground anhydrous potassium carbonate (2.0 equiv.).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of cyanogen bromide (1.1 equiv.) in anhydrous DCM dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Chemical Reactivity and Derivatization
The synthetic utility of Ethyl 1-cyanopyrrolidine-2-carboxylate stems from the distinct reactivity of its two primary functional groups.
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Reactions of the N-Cyano Group:
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Covalent Modification: The cyanamide group is electrophilic and can be attacked by nucleophilic residues (like cysteine) in enzyme active sites, forming a stable covalent bond. This is the basis for its use as a "warhead" in covalent inhibitors.[2]
-
Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] This converts the N-cyano group to an N-aminomethyl group, opening up further synthetic possibilities.
-
-
Reactions of the Ethyl Ester Group:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1] This exposes a new functional group for amide bond formation or other carboxylate chemistry.
-
Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common route is hydrolysis to the acid followed by peptide coupling.
-
Caption: Key reactivity pathways of Ethyl 1-cyanopyrrolidine-2-carboxylate.
Analytical Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is standard.[4][5]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| FTIR | Strong C≡N stretch (~2230-2250 cm⁻¹), Strong C=O (ester) stretch (~1730-1750 cm⁻¹), C-O stretch (~1150-1250 cm⁻¹). |
| ¹H NMR | Signals for the ethyl group: a triplet (~1.2-1.4 ppm, 3H) and a quartet (~4.1-4.3 ppm, 2H). Multiplets for the pyrrolidine ring protons (~1.9-2.3 ppm and ~3.5-3.8 ppm, 7H total including the alpha-proton). |
| ¹³C NMR | Signals for the C≡N group (~115-120 ppm), C=O (ester) carbon (~170-175 ppm), carbons of the ethyl group (~14 ppm and ~61 ppm), and carbons of the pyrrolidine ring. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ ion at m/z ≈ 169.097, [M+Na]⁺ ion at m/z ≈ 191.079.[3] |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a general guideline for purity assessment and should be optimized for specific instrumentation.
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.[4]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as needed.[4]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70% Acetonitrile / 30% Water.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 210 nm (for the cyanamide and ester chromophores).
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.[4]
Applications in Research and Drug Development
The primary value of Ethyl 1-cyanopyrrolidine-2-carboxylate is as a key intermediate for more complex molecules, particularly in medicinal chemistry.[1]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The 2-cyanopyrrolidine moiety is a cornerstone of several DPP-IV inhibitors used in the treatment of type 2 diabetes.[6][7] While the title compound has the cyano group at the 1-position, its structural motifs are highly relevant, and it can serve as a precursor or scaffold for novel inhibitors in this class. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a widely used intermediate for DPP-IV inhibitors, highlights the industrial importance of related structures.[6][7]
-
Covalent Inhibitors of Deubiquitinating Enzymes (DUBs): Cyanamides, particularly those based on a cyanopyrrolidine scaffold, have emerged as potent and selective covalent inhibitors of DUBs.[2] These enzymes are crucial in protein regulation, and their inhibition is a promising strategy for cancer and neurodegenerative diseases. Ethyl 1-cyanopyrrolidine-2-carboxylate provides a ready-made scaffold for elaboration into specific DUB inhibitors.
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Building Block for Novel Heterocycles: Through the selective modification of its functional groups, as described in Section 3, a wide array of more complex proline derivatives and other heterocyclic systems can be accessed.[8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Ethyl 1-cyanopyrrolidine-2-carboxylate is not available from the search results, data from structurally similar compounds, such as other cyanopyrrolidine derivatives, can provide guidance.
-
Potential Hazards: Based on related compounds, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[9][10] It may cause serious eye and skin irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Disclaimer: This information is based on related compounds. Always consult a compound-specific SDS from the supplier before use.
Conclusion
Ethyl 1-cyanopyrrolidine-2-carboxylate is a strategically important molecule whose value is defined by its versatile reactivity. The presence of both an electrophilic N-cyano group and a modifiable ethyl ester on a stable pyrrolidine ring makes it an attractive starting point for complex synthetic targets. Its most significant applications lie in the field of medicinal chemistry, where the cyanopyrrolidine framework is a validated scaffold for designing potent enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in drug discovery and organic synthesis.
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